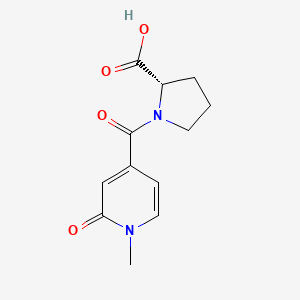
(2S)-1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)pyrrolidine-2-carboxylic acid
説明
(2S)-1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H14N2O4 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2S)-1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)pyrrolidine-2-carboxylic acid, with the CAS number 1309019-70-2, is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial research. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₄N₂O₄ |
| Molecular Weight | 250.25 g/mol |
| IUPAC Name | (2S)-1-(1-methyl-2-oxopyridine-4-carbonyl)pyrrolidine-2-carboxylic acid |
| PubChem CID | 71685605 |
| Appearance | Powder |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. The methodology often includes the reaction of 1-methyl-2-oxo-pyridine derivatives with appropriate carboxylic acids under controlled conditions to yield the desired product.
Anticancer Activity
Research indicates that derivatives of pyrrolidine and dihydropyridine compounds exhibit significant anticancer properties. In a study evaluating various compounds, it was found that certain structural modifications can enhance anticancer activity against A549 human lung adenocarcinoma cells. For example, substituents such as 4-chlorophenyl and 4-bromophenyl were noted to improve efficacy by reducing cell viability significantly (to 64% and 61%, respectively) compared to untreated controls .
The compound has shown weak anticancer activity in preliminary assays, leading to a post-treatment viability of 78–86% when tested at a concentration of 100 µM . Further investigations are necessary to explore its potential as a lead compound for more potent derivatives.
Antimicrobial Activity
The antimicrobial properties of related compounds have been investigated against multidrug-resistant pathogens. Compounds similar to this compound have demonstrated varying degrees of activity against bacteria such as Klebsiella pneumoniae and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
- Anticancer Efficacy : In a comparative study, several pyrrolidine derivatives were screened for their cytotoxic effects on A549 cells. The results indicated that while some compounds showed promising activity, this compound exhibited only moderate effects, suggesting that further modifications could enhance its therapeutic potential .
- Antimicrobial Screening : Another study assessed the antimicrobial effectiveness of various pyrrolidine derivatives against resistant strains. The findings revealed that while some derivatives were effective against Pseudomonas aeruginosa, this compound's activity was less pronounced, indicating a need for structural optimization for improved efficacy .
特性
IUPAC Name |
(2S)-1-(1-methyl-2-oxopyridine-4-carbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-13-6-4-8(7-10(13)15)11(16)14-5-2-3-9(14)12(17)18/h4,6-7,9H,2-3,5H2,1H3,(H,17,18)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTPZRKQLBBTRE-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC(=CC1=O)C(=O)N2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















